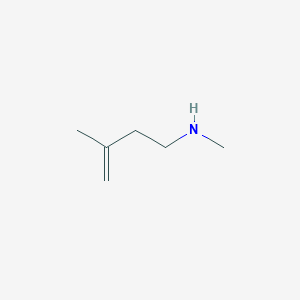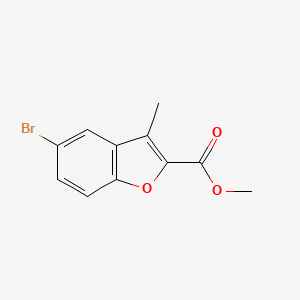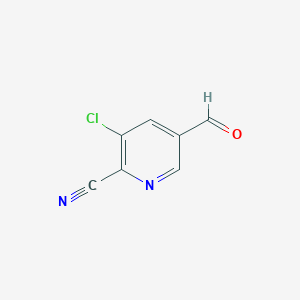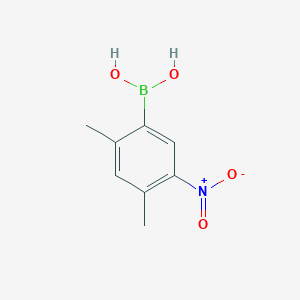![molecular formula C12H11F3N2 B8773208 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B8773208.png)
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile: is an organic compound characterized by the presence of a dimethylamino group, a trifluoromethyl-substituted phenyl ring, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and dimethylamine.
Formation of Intermediate: The initial step involves the condensation of 3-(trifluoromethyl)benzaldehyde with dimethylamine to form an imine intermediate.
Addition of Nitrile Group: The imine intermediate is then reacted with a nitrile source, such as acetonitrile, under basic conditions to introduce the nitrile group.
Final Product Formation: The final step involves the cyclization and rearrangement of the intermediate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反应分析
Types of Reactions
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The dimethylamino group or the trifluoromethyl-substituted phenyl ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Primary amines or other reduced forms.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
科学研究应用
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Application in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive compound.
Industrial Chemistry: Use as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors or enzymes, modulating their activity.
Alter Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions.
Induce Chemical Reactions: Participate in chemical reactions within biological systems, resulting in the formation of active metabolites.
相似化合物的比较
Similar Compounds
- 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enamide
- 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enol
- 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enone
Uniqueness
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitrile group provides a site for further chemical modifications.
属性
分子式 |
C12H11F3N2 |
|---|---|
分子量 |
240.22 g/mol |
IUPAC 名称 |
3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C12H11F3N2/c1-17(2)8-10(7-16)9-4-3-5-11(6-9)12(13,14)15/h3-6,8H,1-2H3 |
InChI 键 |
BGTHQANSTMIOOQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=C(C#N)C1=CC(=CC=C1)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-indazol-3-amine](/img/structure/B8773137.png)
![3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8773140.png)
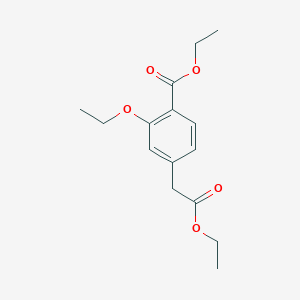
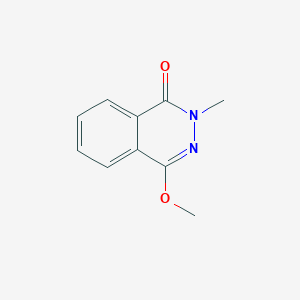
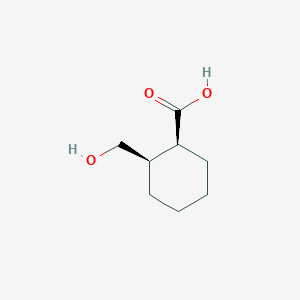
![1-[(4-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B8773174.png)
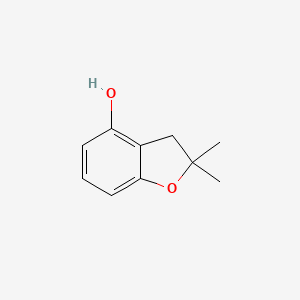
![tert-butyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8773183.png)
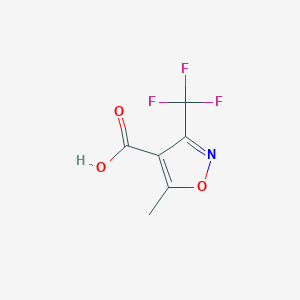
![4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL](/img/structure/B8773193.png)
